molecular formula C10H4Cl2F3N3O3 B13907288 3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

Katalognummer: B13907288
Molekulargewicht: 342.05 g/mol
InChI-Schlüssel: AISBASHXOKVJNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole is a complex organic compound characterized by the presence of dichloro, nitrophenoxy, and trifluoromethyl groups attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dichloro-4-nitrophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2,6-dichloro-4-aminophenoxy)-5-(trifluoromethyl)-1H-pyrazole.

Wissenschaftliche Forschungsanwendungen

3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,6-dichloro-4-nitrophenoxy)propanoic acid
  • 3-(2,6-dichloro-4-nitrophenoxy)quinoline

Uniqueness

Compared to similar compounds, 3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C10H4Cl2F3N3O3

Molekulargewicht

342.05 g/mol

IUPAC-Name

3-(2,6-dichloro-4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C10H4Cl2F3N3O3/c11-5-1-4(18(19)20)2-6(12)9(5)21-8-3-7(16-17-8)10(13,14)15/h1-3H,(H,16,17)

InChI-Schlüssel

AISBASHXOKVJNP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)OC2=NNC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.